Cas no 99-71-8 (4-(butan-2-yl)phenol)

4-(Butan-2-yl)phenol is a substituted phenolic compound featuring a sec-butyl group at the para position of the phenol ring. This structural modification enhances its lipophilicity, making it useful in organic synthesis and as an intermediate for specialty chemicals. The compound exhibits typical phenolic reactivity, including participation in electrophilic aromatic substitution and oxidation reactions. Its sec-butyl substituent provides steric influence, which can be leveraged in selective chemical transformations. The product is commonly employed in the development of antioxidants, fragrances, and polymer additives. High purity grades are available for research and industrial applications, ensuring consistent performance in synthetic processes. Proper handling is advised due to its potential irritant properties.
4-(butan-2-yl)phenol structure
4-(butan-2-yl)phenol structure
Product Name:4-(butan-2-yl)phenol
CAS No:99-71-8
MF:C10H14O
MW:150.217563152313
MDL:MFCD00002375
CID:35038
PubChem ID:7453
Update Time:2026-05-14

4-(butan-2-yl)phenol Chemical and Physical Properties

Names and Identifiers

    • 4-sec-butylphenol
    • p-(1-Methylpropyl)phenol
    • Butylphenol
    • N-Hydroxyethyl Benzamide
    • 4-butan-2-ylphenol
    • 4-sec-Butylphenolneat
    • 4-(2-Butyl)phenol
    • 4-(1-Methylpropyl)phenol
    • Phenol, 4-(1-methylpropyl)-
    • p-sec-Butylphenol
    • Phenol, p-sec-butyl-
    • 1-Hydroxy-4-sec-butylbenzene
    • 4-(Butan-2-yl)phenol
    • Para Sec Butyl Phenol
    • P-(SEC-BUTYL)PHENOL
    • para-sec-butylphenol
    • Phenol, p-(sec-butyl)-
    • ZUTYZAFDFLLILI-UHFFFAOYSA-N
    • DSSTox_CID_2332
    • DSSTox_RID_76552
    • DSSTox_GSID_22332
    • 4-s-butylphenol
    • 4-sec-Butyl-phenol
    • 4-(methylpropyl)phenol
    • 4-(butan-2-yl)phenol
    • MDL: MFCD00002375
    • Inchi: 1S/C10H14O/c1-3-8(2)9-4-6-10(11)7-5-9/h4-8,11H,3H2,1-2H3
    • InChI Key: ZUTYZAFDFLLILI-UHFFFAOYSA-N
    • SMILES: O([H])C1C([H])=C([H])C(=C([H])C=1[H])C([H])(C([H])([H])[H])C([H])([H])C([H])([H])[H]
    • BRN: 1364714

Computed Properties

  • Exact Mass: 150.10400
  • Monoisotopic Mass: 150.104465
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 103
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 20.2
  • Surface Charge: 0
  • Tautomer Count: 2

Experimental Properties

  • Color/Form: Not determined
  • Density: 0.9860
  • Melting Point: 59.0 to 62.0 deg-C
  • Boiling Point: 110°C/14mmHg(lit.)
  • Flash Point: 240 ºF
  • Refractive Index: 1.5182
  • PSA: 20.23000
  • LogP: 2.90570
  • Solubility: Not determined

4-(butan-2-yl)phenol Security Information

4-(butan-2-yl)phenol Customs Data

  • HS CODE:2907199090
  • Customs Data:

    China Customs Code:

    2907199090

    Overview:

    2907199090 Other monophenols. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2907199090 other monophenols VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

4-(butan-2-yl)phenol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
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abcr
AB138771-25 g
4-sec-Butylphenol, 98%; .
99-71-8 98%
25g
€48.80 2023-05-09
abcr
AB138771-100 g
4-sec-Butylphenol, 98%; .
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€90.10 2023-05-09
abcr
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€252.60 2023-05-09

4-(butan-2-yl)phenol Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:99-71-8)4-(butan-2-yl)phenol
Order Number:A1207602
Stock Status:in Stock
Quantity:100g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 15:57
Price ($):201.0
Email:sales@amadischem.com

4-(butan-2-yl)phenol Related Literature

Additional information on 4-(butan-2-yl)phenol

Professional Introduction to 4-(butan-2-yl)phenol (CAS No. 99-71-8)

4-(butan-2-yl)phenol, with the chemical formula C₁₁H₁₄O and CAS number 99-71-8, is a significant compound in the field of organic chemistry and pharmaceutical research. This aromatic compound, featuring a phenolic hydroxyl group attached to a butyl chain, has garnered considerable attention due to its versatile applications and potential in various chemical syntheses. The unique structural properties of 4-(butan-2-yl)phenol make it a valuable intermediate in the development of fine chemicals, agrochemicals, and pharmaceuticals.

The compound's molecular structure consists of a benzene ring substituted with a hydroxyl group at the para position relative to a butyl group attached at the ortho position. This configuration imparts distinct reactivity and solubility characteristics, making it suitable for a wide range of chemical reactions. The presence of both the phenolic hydroxyl group and the butyl side chain allows for further functionalization, enabling the synthesis of more complex molecules.

In recent years, 4-(butan-2-yl)phenol has been extensively studied for its potential applications in pharmaceuticals. Researchers have explored its role as a precursor in the synthesis of various bioactive compounds. For instance, it has been utilized in the preparation of nonsteroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. The compound's ability to undergo selective oxidation and reduction reactions makes it a valuable building block in medicinal chemistry.

One of the most notable applications of 4-(butan-2-yl)phenol is in the development of novel antioxidants. Oxidative stress is a major factor in many diseases, including cardiovascular disorders and neurodegenerative conditions. The phenolic hydroxyl group in 4-(butan-2-yl)phenol provides a strong electron-donating capability, making it an effective scavenger of free radicals. This property has led to investigations into its potential use as a dietary supplement or as an active ingredient in cosmetic formulations aimed at protecting against oxidative damage.

The compound has also been examined for its role in material science. Specifically, its incorporation into polymer matrices enhances the thermal stability and mechanical strength of these materials. Researchers have demonstrated that adding 4-(butan-2-yl)phenol to polyethylene or polypropylene improves their resistance to degradation under extreme conditions. This finding opens up new possibilities for industrial applications, particularly in environments where high-performance materials are required.

The synthesis of 4-(butan-2-yl)phenol typically involves Friedel-Crafts alkylation followed by hydroxylation. Advanced synthetic methodologies have been developed to improve yield and purity, ensuring that the final product meets stringent quality standards. These methods often employ catalytic systems that minimize byproduct formation, thereby enhancing efficiency.

In academic research, 4-(butan-2-yl)phenol has been used as a model compound to study reaction mechanisms and develop new catalytic systems. Its well-defined structure allows chemists to investigate the effects of different reaction conditions on its transformation into other useful molecules. Such studies contribute to the broader understanding of organic synthesis principles and can lead to innovative approaches for drug discovery and material design.

The pharmaceutical industry has shown particular interest in derivatives of 4-(butan-2-yl)phenol. By modifying its molecular structure, researchers can tailor its biological activity to target specific therapeutic areas. For example, substituting the butyl group with other functional groups can alter its pharmacokinetic properties, enhancing drug absorption or reducing toxicity. These modifications are critical in optimizing drug candidates for clinical use.

The environmental impact of using 4-(butan-2-yl)phenol as an intermediate has also been evaluated. Studies indicate that when properly handled and disposed of, it does not pose significant environmental risks. However, as with any chemical substance, responsible management practices should be followed to minimize potential ecological harm.

In conclusion, 4-(butan-2-yl)phenol (CAS No. 99-71-8) is a multifaceted compound with broad applications across multiple industries. Its unique structural features make it an invaluable intermediate in pharmaceutical synthesis, material science, and industrial chemistry. Continued research into its properties and potential applications will undoubtedly lead to further advancements in these fields.

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Amadis Chemical Company Limited
(CAS:99-71-8)4-(butan-2-yl)phenol
A1207602
Purity:99%
Quantity:100g
Price ($):201.0
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